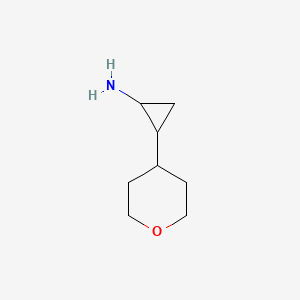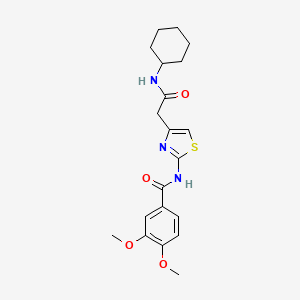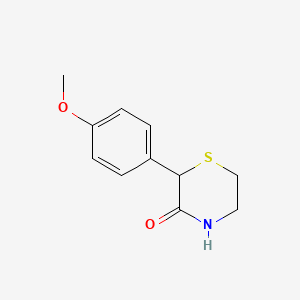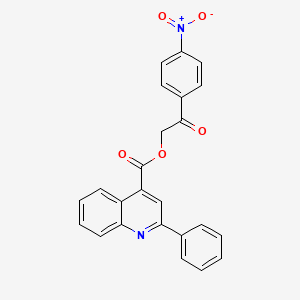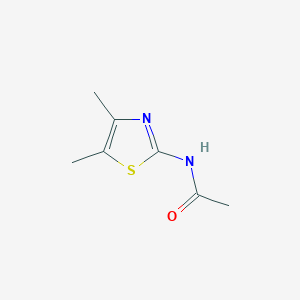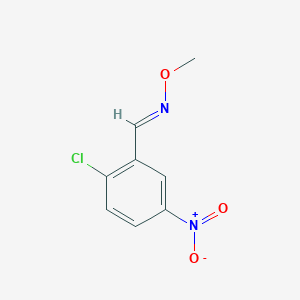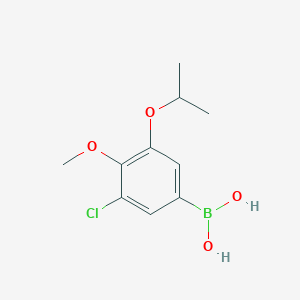
3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid is a chemical compound with the CAS Number: 2096331-35-8 . It has a molecular weight of 244.48 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14BClO4/c1-6(2)16-9-5-7(11)4-8(12)10(9)15-3/h4-6,13-14H,1-3H3 . This code represents the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds .Applications De Recherche Scientifique
Fluorescence Quenching Mechanism
The fluorescence quenching mechanism of boronic acid derivatives, including compounds structurally related to 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid, has been investigated through steady state fluorescence measurements. This study focused on the quenching effects of aniline on boronic acids and utilized Stern-Volmer kinetics to analyze the quenching mechanism, suggesting a static quenching process in a diffusion-limited reaction system (H. S. Geethanjali, D. Nagaraja, & R. Melavanki, 2015).
Crystal Structure Enhancement
Research has also focused on designing novel boronic acids with a monomeric structure for crystal engineering applications. The study involved analyzing the crystal structures of ortho-alkoxyphenylboronic acids to understand the influence of alkoxy substituents. This research aimed to achieve monomeric structures that could serve as building blocks for crystal engineering, highlighting the importance of intramolecular hydrogen bonds in achieving desired structural motifs (M. Cyrański, Paulina Klimentowska, Agata Rydzewska, J. Serwatowski, A. Sporzyński, & Dorota K. Stępień, 2012).
Environmental Impact of Derivatives
The environmental impact of chloromethoxybenzoic acid (CBA) derivatives, related to 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid, has been assessed, particularly in the context of pesticide residue. CBA derivatives, used in various herbicidal preparations, pose a challenge for soil microorganisms due to their recalcitrant nature, making the control of their residues crucial for environmental health (I. Maga, Anna Kushniruk, Mykhailo Rujinskiy, & Olga Avramenko, 2021).
Synthesis and Biological Activities
The synthesis and evaluation of new derivatives based on thiophene, incorporating 3-Chloro-5-isopropoxy-4-methoxyphenyl units, have been explored for their potential medicinal applications. Such studies involve the palladium-catalyzed Suzuki cross-coupling reactions to create derivatives showing promising biofilm inhibition, haemolytic, and anti-thrombolytic activities, pointing towards the significant biological and pharmacological potential of these compounds (H. Ikram, N. Rasool, Gulraiz Ahmad, G. Chotana, S. Musharraf, M. Zubair, Usman Ali Rana, M. Zia-ul-Haq, & H. Jaafar, 2015).
Antimicrobial Properties
The synthesis and antimicrobial activity evaluation of (E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one compounds, which share structural motifs with 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid, reveal that certain derivatives exhibit significant antimicrobial properties. This research underscores the potential utility of these compounds in developing new antimicrobial agents (S. Balaji, V. Manikandan, R. Senbagam, R. Vijayakumar, M. Rajrajan, G. Vanangamudi, & G. Thirunarayanan, 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-chloro-4-methoxy-5-propan-2-yloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO4/c1-6(2)16-9-5-7(11(13)14)4-8(12)10(9)15-3/h4-6,13-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTCCQQHFRRHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC)OC(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

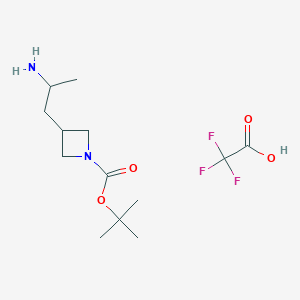
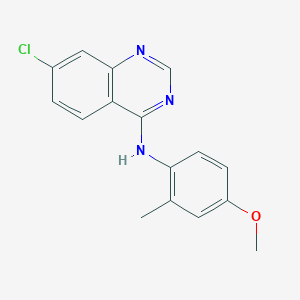
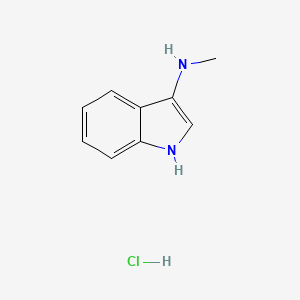
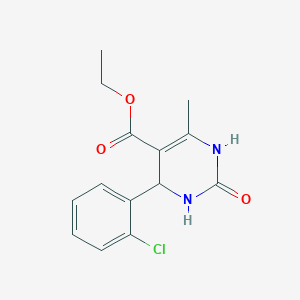
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)
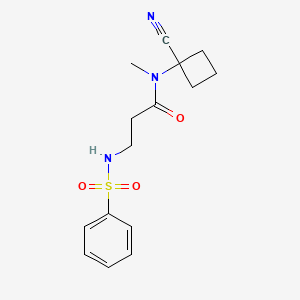
![N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2487618.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)
